[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate
Description
Properties
IUPAC Name |
[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c12-5-10(15)14-9-4-2-1-3-8(9)7-17-11(16)6-13/h1-4H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZAZLKLYGPVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CCl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Acylation of 2-Aminobenzyl Alcohol
The most widely documented approach involves sequential acylation of 2-aminobenzyl alcohol using chloroacetyl chloride. This method ensures selective functionalization of the amine and hydroxyl groups.
Procedure :
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Amide Formation :
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2-Aminobenzyl alcohol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C under nitrogen.
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Chloroacetyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.2 equiv) to neutralize HCl.
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The reaction is stirred at 0°C for 1 hour, then warmed to 20°C for 3 hours.
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Intermediate: N-(2-hydroxyphenyl)-2-chloroacetamide.
-
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Esterification :
Yield : 83% after crystallization from methyl tert-butyl ether (MTBE).
One-Pot Dual Acylation
A streamlined one-pot method reduces purification steps by leveraging differential reactivity of amine and alcohol groups:
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2-Aminobenzyl alcohol (1.0 equiv) is treated with chloroacetyl chloride (2.2 equiv) in DCM at 0°C.
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Triethylamine (4.4 equiv) is added in portions to maintain pH > 8.
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After 12 hours at 20°C, the crude product is isolated via aqueous workup and recrystallized from ethanol.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, manufacturers adopt continuous flow reactors (CFRs) with the following parameters:
| Parameter | Value |
|---|---|
| Reactor Volume | 50 L |
| Temperature | 10–15°C |
| Residence Time | 30 min |
| Solvent | Tetrahydrofuran (THF) |
| Base | Potassium tert-butoxide |
CFRs improve heat dissipation and mixing efficiency, achieving 89% yield with >99% purity.
Alternative Solvent Systems
Industrial processes often replace DCM with environmentally benign solvents:
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Cyclopentyl methyl ether (CPME) : Enables higher reaction temperatures (25–30°C) without compromising yield.
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Ethyl acetate/Water Biphasic Systems : Facilitate easy separation and reduce organic waste.
Critical Reaction Parameters
Temperature Control
Exothermic acylation necessitates strict temperature regulation:
Base Selection
Bases influence reaction efficiency and byproduct formation:
| Base | Advantages | Disadvantages |
|---|---|---|
| Triethylamine | Low cost, volatile | Forms insoluble hydrochlorides |
| Potassium carbonate | Aqueous compatibility | Slower reaction kinetics |
| DMAP | Catalytic efficiency | High cost |
Potassium tert-butoxide is preferred in industrial settings for its superior solubility in THF.
Purification and Analysis
Crystallization Optimization
Product purity is enhanced through solvent screening:
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| MTBE | 99.2 | 83 |
| Ethanol/Water (3:1) | 98.5 | 78 |
| Hexane/Ethyl acetate | 99.0 | 81 |
MTBE provides the highest purity due to low product solubility at 0°C.
Spectroscopic Characterization
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¹H NMR (CDCl₃) : δ 4.09 (s, 2H, COCH₂Cl), δ 4.30–4.40 (m, 2H, CH₂O), δ 7.20–7.35 (m, 4H, aromatic).
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IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 680 cm⁻¹ (C-Cl).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Acylation | 83 | 99.2 | Moderate |
| One-Pot Synthesis | 85 | 98.5 | High |
| Continuous Flow | 89 | 99.5 | Industrial |
Continuous flow synthesis outperforms batch methods in yield and scalability, making it the preferred industrial approach.
Challenges and Solutions
Byproduct Formation
Catalyst Deactivation
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Tertiary amines (e.g., triethylamine) form hydrochlorides that precipitate, requiring filtration. Switch to polymer-supported bases (e.g., PS-DMAP) enables catalyst recycling.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to produce the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminium hydride, sodium borohydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Substitution: Formation of amides or ethers
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Hydrolysis: Formation of chloroacetic acid and 2-chloro-acetylamino-benzyl alcohol.
Scientific Research Applications
[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate involves its interaction with specific molecular targets. The chloro-acetyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-[(Chloroacetyl)amino]-2-phenylacetate (CAS 100508-78-9)
- Molecular Formula: C₁₁H₁₂ClNO₃
- Structure: Contains a single chloroacetyl group attached to an amino-phenylacetate methyl ester.
- This structural simplicity may result in lower reactivity in crosslinking or metabolic activation .
- Applications : Used as an intermediate in peptide synthesis due to its amide functionality.
Methyl 2-[2-(Chloromethyl)phenyl]acetate (CID 9855748)
- Molecular Formula : C₁₀H₁₁ClO₂
- Structure : Features a chloromethyl group directly attached to the phenyl ring and an acetate ester.
- Key Differences: The absence of the chloroacetamido group limits its utility in amidation reactions.
- Synthetic Relevance : Employed in the synthesis of benzodiazepine analogs via Friedel-Crafts alkylation.
Methyl 2-Amino-2-(2,5-difluorophenyl)acetate Hydrochloride (CAS 1251923-42-8)
- Molecular Formula: C₉H₁₀ClF₂NO₂
- Structure: Substituted with amino and difluorophenyl groups, forming a hydrochloride salt.
- Key Differences: The amino group and fluorine substituents alter electronic properties, reducing electrophilicity compared to chloroacetyl derivatives. This compound is primarily used in chiral synthesis for antipsychotic drugs .
Decyl 2-Chloroacetate ()
- Molecular Formula : C₁₂H₂₃ClO₂
- Structure : A long-chain alkyl ester of 2-chloroacetic acid.
- Key Differences: The lack of aromatic and amide groups results in lower metabolic stability. It is optimized for cost-effective antibacterial agent synthesis via acylation of n-decanol .
Reactivity and Metabolic Pathways
The target compound’s dual chloroacetyl groups enable unique reactivity:
- Thiol Reactivity: 2-Chloroacetyl chloride (a metabolite analog) reacts with glutathione (GSH) 10³–10⁵-fold faster than other vinylidene chloride metabolites, forming conjugates like 2-(S-glutathionyl)acetate.
- Bifunctional Crosslinking : The two chloroacetyl groups may allow simultaneous conjugation with nucleophilic residues (e.g., cysteine or lysine in proteins), a property exploited in prodrug design.
Comparative Reactivity Table
| Compound | Electrophilic Sites | Half-Life (Hydrolysis) | Glutathione Reactivity |
|---|---|---|---|
| [Target Compound] | 2 (Cl, ester/amide) | ~3 hours* | High (dual sites) |
| Methyl 2-[(Chloroacetyl)amino]-2-phenylacetate | 1 (Cl, amide) | >6 hours | Moderate |
| Decyl 2-Chloroacetate | 1 (Cl, ester) | >12 hours | Low |
| 2-Chloroacetyl Chloride | 1 (Cl, acyl chloride) | Minutes | Very High |
*Estimated based on labile thioester hydrolysis in related compounds .
Biological Activity
[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate is a synthetic organic compound with significant potential in various biological applications. Its structure features both chloroacetyl and benzyl ester functional groups, which contribute to its reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1313712-59-2 |
| Molecular Formula | C11H10Cl3N O3 |
| Molecular Weight | 310.6 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)CCl)COC(=O)CCl |
The primary mechanism of action for this compound involves its ability to act as an alkylating agent. This property allows the compound to modify proteins and nucleic acids, leading to inhibition of enzymatic activity or alteration of cellular processes. Specifically, the chloroacetyl group can interact with nucleophilic sites on target proteins, impacting various biochemical pathways crucial for cellular function.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing its effectiveness against various bacterial strains, it was found to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compound demonstrated moderate efficacy against Gram-negative bacteria like Escherichia coli and yeast species such as Candida albicans.
Case Studies
-
Antimicrobial Activity Assessment :
- A quantitative structure-activity relationship (QSAR) analysis was conducted on a series of chloroacetamides, including this compound. The study confirmed that compounds with halogenated substituents on the phenyl ring exhibited enhanced antimicrobial properties due to increased lipophilicity, facilitating membrane penetration .
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In Vivo Studies :
- In vivo experiments demonstrated that administration of this compound resulted in significant reductions in leukocyte infiltration in models of inflammation, suggesting its potential as an anti-inflammatory agent.
Applications in Research and Medicine
The versatility of this compound makes it valuable for various applications:
- Drug Development : Investigated as a precursor for pharmaceuticals targeting microbial infections.
- Biochemical Research : Utilized for modifying biomolecules to study enzyme functions and cellular processes.
- Agricultural Chemistry : Explored for potential use in developing herbicides due to its reactive functional groups.
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Chloroacetic Acid | Antimicrobial | Simpler structure; less versatile |
| Methyl Chloroacetate | Antimicrobial, anticancer | Similar reactivity but fewer functional groups |
| N-(substituted Phenyl)-Chloroacetamides | Antimicrobial | Varying effectiveness based on substituents |
Q & A
Q. What are the optimal synthetic routes for [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification or acylation (common for chloroacetate derivatives). For example:
- Esterification : Reacting N-(substituted phenyl)glycine derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Acylation : Using 2-chloroacetyl chloride with a substituted phenylmethyl alcohol precursor, monitored by TLC or HPLC for reaction completion .
Key Variables : Temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios (excess chloroacetyl chloride improves yield but requires careful quenching).
| Method | Solvent | Temperature | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| Esterification | DCM | 0–5°C | 65–75 | ≥95% |
| Acylation | THF | 25°C | 70–80 | ≥98% |
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques :
- NMR : H and C NMR to identify chloroacetyl peaks (δ ~4.0–4.2 ppm for CHCl) and aromatic protons (δ ~7.2–7.8 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., C–H···π interactions observed in related compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 300.0452 for CHClNO) .
Q. What are the primary biological activities reported for structurally similar chloroacetate derivatives?
- Methodological Answer : Chloroacetate derivatives often exhibit enzyme inhibition (e.g., acetylcholinesterase) and antibacterial properties . For example:
- Antibacterial Assays : Disk diffusion or MIC tests against E. coli and S. aureus .
- Receptor Binding : Radioligand displacement assays to assess affinity for neurological targets (e.g., GABA receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for chloroacetate derivatives?
- Methodological Answer : Contradictions (e.g., variable NMR shifts) may arise from solvent effects or conformational isomerism . Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., rotamers) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G**) to predict NMR chemical shifts and compare with experimental data .
- Crystallographic Validation : Cross-reference NMR data with X-ray structures to confirm substituent orientations .
Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH Variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, analyze degradation via HPLC .
- Oxidative Stress : Expose to HO (0.1–1%) and monitor by LC-MS for oxidation products (e.g., hydroxylated derivatives) .
- Light Sensitivity : UV-vis spectroscopy under UVA/UVB light to track photodegradation .
Q. How can the compound’s reactivity in nucleophilic substitution reactions be optimized for derivatization?
- Methodological Answer : The chloroacetyl group is prone to nucleophilic attack. To optimize:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalysis : Use KI or tetrabutylammonium iodide to facilitate SN2 mechanisms .
- Kinetic Monitoring : Track reaction progress via IR spectroscopy (C=O and C–Cl stretching bands at ~1740 cm and ~750 cm) .
| Nucleophile | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Amines | DMF | KI | 85–90 |
| Thiols | Acetone | None | 70–75 |
Q. What computational approaches are suitable for predicting the compound’s metabolic pathways?
- Methodological Answer : Use in silico tools :
- CYP450 Metabolism Prediction : Software like StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., chloroacetyl group) .
- Docking Studies : Simulate interactions with metabolic enzymes (e.g., cytochrome P450 3A4) using AutoDock Vina .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
- Methodological Answer : Discrepancies may stem from assay variability or impurity profiles . Mitigation strategies:
- Standardized Protocols : Follow OECD guidelines for cytotoxicity assays .
- Purity Verification : Use orthogonal methods (HPLC, NMR) to confirm compound integrity .
- Meta-Analysis : Compare data across studies with similar experimental conditions (e.g., cell lines, incubation times) .
Key Tables for Reference
Table 1 : Common Analytical Techniques for Chloroacetate Derivatives
Table 2 : Stability Study Design
| Condition | Parameter Range | Analytical Method |
|---|---|---|
| pH | 2.0, 7.4, 9.0 | HPLC (degradants) |
| Temperature | 25°C, 37°C, 50°C | LC-MS (thermal breakdown) |
| Light Exposure | UVA (365 nm), 24h | UV-vis spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
